2,4-Dichloro-8-fluoroquinolin-3-amine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C9H5Cl2FN2 |
|---|---|
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
2,4-dichloro-8-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5Cl2FN2/c10-6-4-2-1-3-5(12)8(4)14-9(11)7(6)13/h1-3H,13H2 |
Clave InChI |
XRLAMMXBZASBOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)N)Cl |
Origen del producto |
United States |
Hydrogen Bond Acceptors:
The nitrogen atom at position 1 of the quinoline (B57606) ring is a hydrogen bond acceptor.
The fluorine atom at the 8-position can also act as a weak hydrogen bond acceptor.
Halogen Atoms Chlorine :the Two Chlorine Atoms at Positions 2 and 4 Contribute to the Overall Lipophilicity of the Molecule. They Can Also Participate in Halogen Bonding, a Non Covalent Interaction That is Increasingly Recognized As Important in Drug Receptor Binding. Furthermore, Their Electron Withdrawing Nature Influences the Electronic Distribution of the Quinoline Ring.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods allow for a detailed analysis of the electronic structure and a prediction of the chemical reactivity of compounds like this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For quinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov This optimization process is fundamental as the electronic properties and reactivity of a molecule are highly dependent on its geometry. The accuracy of these calculations allows for a reliable prediction of the molecular structure in the absence of experimental data.
The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and charge transfer properties. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. nih.gov For quinoline derivatives, the localization of the HOMO and LUMO can vary. In some instances, the LUMO is primarily located on the quinolinium ring. researchgate.net The analysis of FMOs is crucial for predicting how these molecules will interact in chemical reactions. youtube.com For larger, more complex systems where FMOs can become delocalized, the concept of frontier molecular orbitalets (FMOLs) helps to maintain the local description of reactivity. nih.gov
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Illustrative Quinoline Analogs
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Analog 1 | -6.2 | -1.8 | 4.4 |
| Analog 2 | -5.9 | -2.1 | 3.8 |
| Analog 3 | -6.5 | -1.5 | 5.0 |
This table presents hypothetical data for illustrative purposes and is not based on experimental results for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netscienceopen.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme. scienceopen.com Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netdergipark.org.tr Conversely, regions of positive potential, shown in blue, are electron-poor and represent sites for nucleophilic attack. researchgate.netdergipark.org.tr Green and yellow areas generally represent regions with near-zero or slightly electron-rich potential, respectively. scienceopen.comdergipark.org.tr For quinoline derivatives, MEP analysis can reveal that negative potential is often localized around nitrogen and oxygen atoms, while positive potential is found around hydrogen atoms. nih.govdergipark.org.tr This information is instrumental in understanding intermolecular interactions, including those with biological receptors. researchgate.net
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein or enzyme. These studies are fundamental in drug discovery and design.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction, often expressed as a binding affinity or binding energy. nih.gov For quinoline derivatives, which are known to exhibit a range of biological activities, docking studies can identify potential protein targets. For example, fluoroquinolones have been studied for their interaction with human topoisomerase II. nih.gov The binding affinity is a key indicator of the potency of a potential drug molecule. nih.gov Docking studies can also reveal the specific types of interactions that stabilize the ligand-target complex, such as hydrogen bonds and hydrophobic interactions. nih.gov For instance, studies on novel quinoxaline (B1680401) derivatives have shown good binding affinity within the active sites of proteins like Bcl-2, EGFR, and VEGFR. nih.gov
Table 2: Predicted Binding Affinities of Quinolone Analogs with a Hypothetical Protein Target
| Compound | Binding Affinity (kcal/mol) |
| Analog A | -8.5 |
| Analog B | -9.2 |
| Analog C | -7.8 |
This table presents hypothetical data for illustrative purposes and is not based on experimental results for this compound.
Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can elucidate the specific binding mode of a ligand within the active site of a target. This includes identifying the key amino acid residues involved in the interaction. nih.gov For example, docking studies have shown that certain fluoroquinolones form hydrogen bonds with specific residues like ARG503 and LYS456 in their target enzymes. nih.gov Molecular dynamics simulations further provide insights into the conformational changes that both the ligand and the target may undergo upon binding, offering a more dynamic picture of the interaction. These simulations can help to understand the stability of the ligand-protein complex over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, including analogs of this compound, QSAR studies are instrumental in understanding the structural requirements for therapeutic efficacy and in designing new, more potent molecules. nih.govnih.gov These models create a framework for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.govresearchgate.net
Development of Predictive Models for Biological Efficacy
The development of predictive QSAR models for the biological efficacy of quinoline derivatives often involves the use of advanced statistical methods and three-dimensional (3D) modeling techniques. Researchers have successfully employed methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build robust models for various therapeutic targets, including antimalarial and anticancer agents. tandfonline.comnih.govnih.gov
For instance, in studies on 2,4-disubstituted quinoline derivatives, large datasets of compounds have been used to generate statistically significant CoMFA and CoMSIA models. tandfonline.comresearchgate.net These models are built by aligning the structures of the compounds in a training set and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). nih.gov The resulting data is then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS) analysis. tandfonline.com
The predictive power of these models is rigorously evaluated through internal and external validation techniques. nih.gov Internal validation often uses the leave-one-out cross-validation (q²) method, while external validation involves predicting the activity of a separate "test set" of compounds that were not used in model generation (r²pred). nih.gov Statistically validated models, with high q² and r²pred values, demonstrate a strong capability to accurately predict the biological efficacy of new, analogous quinoline structures. tandfonline.comnih.govnih.gov For example, models for quinoline derivatives have achieved high statistical significance with q² values of 0.741 and non-cross-validated r² values of 0.962 for CoMSIA. tandfonline.com
The table below summarizes the statistical parameters commonly used to validate the predictive ability of QSAR models developed for quinoline analogs.
| Parameter | Description | Significance |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, typically obtained by the leave-one-out method. | A q² value greater than 0.5 is generally considered indicative of a model with good predictive power. nih.gov |
| r² (Non-cross-validated r²) | The coefficient of determination, indicating how well the model fits the training set data. | Values closer to 1.0 indicate a better fit, but a high r² alone does not guarantee predictive ability. nih.gov |
| r²pred (External validation r²) | The coefficient of determination for an external test set of compounds not used in model development. | An r²pred value greater than 0.6 is considered a strong indicator of the model's external predictive power. nih.gov |
| MAE (Mean Absolute Error) | The average of the absolute differences between the predicted and observed activities. | A lower MAE value signifies a better predictive capacity of the model on a point-to-point basis. nih.gov |
| RMSEP (Root Mean Square Error of Prediction) | The standard deviation of the prediction errors for the test set. | A lower RMSEP value indicates less deviation in the model's predictions. nih.gov |
These predictive models serve as a critical guide for designing novel compounds, such as derivatives of this compound, with potentially enhanced biological efficacy. tandfonline.com
Correlation of Molecular Descriptors with Observed Preclinical Efficacy
A key outcome of QSAR studies is the identification of specific molecular descriptors that correlate with the observed preclinical efficacy of the compounds. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. By understanding which descriptors positively or negatively influence biological activity, medicinal chemists can strategically modify a lead compound to enhance its desired effects. researchgate.net
For quinoline-based compounds, QSAR models have successfully correlated a range of descriptors with biological activities like antimalarial and anti-HIV effects. researchgate.netnih.gov These descriptors fall into several categories, including:
Steric Descriptors: These relate to the size and shape of the molecule. CoMFA and CoMSIA contour maps often highlight regions where bulky substituents increase or decrease activity.
Electrostatic Descriptors: These describe the distribution of charge in the molecule. Favorable or unfavorable regions for positive or negative potentials can be identified, guiding the placement of electron-donating or electron-withdrawing groups. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule. Hydrophobic interactions are often crucial for membrane permeability and binding to target proteins. nih.gov
Hydrogen Bond Descriptors: These identify regions where the molecule can act as a hydrogen bond donor or acceptor, which is critical for specific interactions with biological targets. nih.gov
Topological and Constitutional Descriptors: These 2D descriptors relate to molecular connectivity and composition, such as molecular weight, number of rotatable bonds, and molecular volume. nih.govresearchgate.net
The table below details some molecular descriptors and their general influence on the preclinical efficacy of analogous quinoline structures.
| Descriptor Type | Specific Descriptor Example | General Influence on Preclinical Efficacy |
| Thermodynamic | LogP (Octanol-water partition coefficient) | Influences solubility, permeability, and plasma protein binding. Optimal lipophilicity is key for bioavailability. nih.gov |
| Steric | Molar Volume (MV) | Affects how the molecule fits into a receptor's binding site. Both insufficient and excessive bulk can be detrimental. researchgate.net |
| Electronic | Dipole Moment (DM) | Relates to the polarity of the molecule, which can influence interactions with polar residues in a target protein. researchgate.net |
| Topological | Number of Rotatable Bonds (nRotB) | Impacts conformational flexibility. A lower number is generally preferred for better oral bioavailability. researchgate.net |
| Quantum Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals can relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |
| Hydrogen Bonding | H-bond Donors/Acceptors | The number and position of these groups are critical for specific binding interactions with biological targets. nih.gov |
By analyzing these correlations, researchers can develop a "pharmacophore" model, which is an abstract representation of all the essential structural features required for a molecule to exert a specific biological effect. This knowledge is invaluable for the rational design of new derivatives of this compound with improved preclinical efficacy. researchgate.net
In Silico ADMET Predictions for Lead Optimization and Drug-Likeness Assessment
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates. nih.govresearchgate.net Poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are a major cause of late-stage clinical trial failures. nih.gov In silico ADMET prediction provides a rapid and cost-effective method to assess the "drug-likeness" of compounds like this compound and its analogs, allowing for early identification and optimization of candidates with favorable pharmacokinetic characteristics. researchgate.netsciforschenonline.org
Various computational models and software platforms, such as SwissADME, admetSAR, and pkCSM, are used to predict a wide range of ADMET-related properties. mdpi.comnih.gov These predictions are based on the chemical structure of the molecule and are guided by established rules and models derived from large datasets of known drugs. researchgate.net The assessment of drug-likeness often begins with evaluating compliance with guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability. researchgate.net
For quinoline derivatives, in silico studies have been used to predict key ADMET parameters. nih.govsciforschenonline.org For instance, predictions for aqueous solubility, human intestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes are commonly performed. sciforschenonline.orgmdpi.com CYP enzymes, particularly CYP2D6, are crucial for the metabolism of many drugs, and inhibition can lead to adverse drug-drug interactions. sciforschenonline.org Similarly, predicting potential hepatotoxicity is vital for assessing the safety profile of a compound. sciforschenonline.org
The following interactive table summarizes key in silico ADMET and drug-likeness parameters and their generally accepted ranges for promising drug candidates, which would be applicable in the assessment of this compound.
| Parameter | Description | Favorable Range/Outcome for Drug-Likeness |
| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol (Lipinski's Rule) |
| LogP | The logarithm of the octanol/water partition coefficient; a measure of lipophilicity. | < 5 (Lipinski's Rule) |
| H-bond Donors | Number of hydrogen bond donors (typically OH and NH groups). | < 5 (Lipinski's Rule) |
| H-bond Acceptors | Number of hydrogen bond acceptors (typically N and O atoms). | < 10 (Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | < 140 Ų (Associated with good oral bioavailability) mdpi.com |
| Human Intestinal Absorption (HIA) | The predicted percentage of the compound absorbed from the human intestine. | High (> 80-90%) mdpi.com |
| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. | High permeability values are desirable. mdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound is likely to cross the BBB and enter the central nervous system. | "No" or "Low" for peripherally acting drugs; "Yes" or "High" for CNS-targeted drugs. sciforschenonline.org |
| CYP2D6 Inhibition | Predicts the potential of the compound to inhibit this major drug-metabolizing enzyme. | "Non-inhibitor" is preferred to avoid drug-drug interactions. sciforschenonline.org |
| Hepatotoxicity | Predicts the potential of the compound to cause liver damage. | "No" or "Low" risk is desirable. sciforschenonline.org |
| Bioavailability Score | An overall score combining multiple parameters to predict the likelihood of a compound having good absorption and bioavailability. | A score of 0.55 or higher is often considered favorable. mdpi.com |
Preclinical Biological Evaluation and Mechanistic Insights of 2,4 Dichloro 8 Fluoroquinolin 3 Amine and Quinoline Based Agents
In Vitro Assessment of Diverse Biological Activities
The quinoline (B57606) nucleus is a privileged scaffold, meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide array of pharmacological effects. ekb.eg In vitro studies have consistently shown that derivatives of quinoline possess significant potential in oncology, infectious diseases, and inflammatory conditions. tandfonline.com
Quinoline-based compounds are prominent in anticancer research, with numerous derivatives showing potent abilities to inhibit the growth of cancer cells, trigger programmed cell death (apoptosis), and prevent the formation of new blood vessels (angiogenesis) that tumors need to grow. ijrpr.comarabjchem.org These compounds can induce cell cycle arrest and interfere with critical signaling pathways that drive tumor progression. nih.gov For instance, certain pyrazolo[4,3-f]quinoline derivatives have demonstrated significant growth inhibition in various cancer cell lines, including those of the stomach, colon, and breast, with GI50 values below 8 µM. mdpi.com
A primary mechanism for the anticancer activity of quinoline derivatives is the inhibition of protein kinases, enzymes that are often overactive in cancer cells and drive uncontrolled growth. ekb.egnih.gov Many quinoline-based compounds are designed as ATP-competitive inhibitors, binding to the ATP pocket of kinases and blocking their function. mdpi.com Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase. ijmphs.comnih.gov For example, some 4-anilinoquinoline derivatives act as dual PI3K/mTOR inhibitors, while others show potent and selective inhibition of c-Met kinase. nih.gov Several FDA-approved kinase inhibitors, such as gefitinib (B1684475) and erlotinib, feature a quinoline or quinazoline (B50416) core, underscoring the clinical relevance of this scaffold. nih.govmdpi.com
Table 1: Examples of Quinoline Derivatives as Kinase Inhibitors
| Quinoline Derivative | Target Kinase(s) | Reported IC₅₀ Value | Cancer Cell Line |
| Compound 46 (quinazoline-indazole hybrid) | VEGFR-2 | 5.4 nM | HUVEC |
| 3,6-disubstituted quinoline 26 | c-Met | 9.3 nM (enzymatic) | MKN45 |
| Quinoline 38 | PI3K / mTOR | 0.72 µM / 2.62 µM | MCF-7 |
| Compound 37 derivative (methyl) | VEGFR-2 | 2 nM | - |
| Isoxazolo-quinoline-3,4-dione (Compound 14) | Pim-1 / Pim-2 | 2.5 nM / 43.5 nM (Ki) | - |
Quinolines can exert anticancer effects by directly interacting with DNA or inhibiting enzymes essential for DNA replication and repair, such as topoisomerases. ijmphs.com DNA topoisomerases are nuclear enzymes that resolve torsional stress in DNA during replication and transcription. mdpi.com Many anticancer drugs, including the quinoline alkaloid camptothecin, function by trapping topoisomerase-DNA complexes, leading to double-strand breaks and cell death. nih.govnih.gov Newly designed quinoline derivatives have been shown to be potent topoisomerase I (Top1) and topoisomerase II (Topo II) inhibitors. mdpi.com For example, one novel quinoline derivative (compound 28) was found to inhibit human Top1 with an IC50 value of 29 nM and effectively trap the Top1-DNA cleavage complex in cancer cells. nih.gov Other quinoline analogs act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix to disrupt replication. ijmphs.com
Table 2: Quinoline Derivatives Targeting DNA and Topoisomerases
| Quinoline Derivative | Mechanism of Action | Target Enzyme | Reported IC₅₀ Value |
| Compound 28 | Topoisomerase Poison | Topoisomerase 1 | 29 nM |
| Pyrazolo[4,3-f]quinoline (Compound 2E) | Topoisomerase Inhibition | Topoisomerase IIα | Equivalent to Etoposide at 100 µM |
| Various quinoline analogs | DNA Intercalation | - | - |
Emerging research has highlighted the role of quinoline derivatives in modulating epigenetic processes, which involve changes in gene expression without altering the DNA sequence itself. researchgate.net Key epigenetic targets include DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. nih.govnih.gov Aberrant DNA methylation, often leading to the silencing of tumor suppressor genes, is a common feature in many cancers. google.com Quinoline-based compounds, such as SGI-1027, have been developed as potent inhibitors of DNMTs, particularly DNMT1. nih.govgoogle.comresearchgate.net By inhibiting these enzymes, quinoline derivatives can potentially reactivate silenced tumor suppressor genes, leading to growth arrest and cell death. nih.gov Some novel quinoline derivatives have been shown to induce protein degradation of both DNMT1 and DNMT3A, suggesting a dual mechanism of action. nih.gov
The quinoline scaffold is integral to many antimicrobial agents. tandfonline.com Its derivatives have demonstrated broad-spectrum efficacy against a variety of pathogens, including bacteria, fungi, viruses, and protozoa like the malaria parasite. nih.govresearchgate.net The antimalarial drugs quinine (B1679958) and chloroquine (B1663885) are classic examples of the therapeutic importance of the quinoline core. nih.gov More recently, the diarylquinoline bedaquiline (B32110) was approved as a first-in-class drug for multi-drug resistant tuberculosis, acting via inhibition of mycobacterial ATP synthase. nih.gov
Newly synthesized quinoline derivatives continue to show promise. Some have exhibited excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. tandfonline.comnih.gov Other quinoline-based hybrids have shown potent antifungal activity against pathogens like Cryptococcus neoformans (MIC of 15.6 µg/mL) and antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC of 10 µg/mL). nih.gov The mechanism of antibacterial action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov
Table 3: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives
| Quinoline Derivative | Pathogen | Type | Reported MIC Value |
| Compound 6 | Staphylococcus aureus | Bacteria (Gram+) | 3.12 µg/mL |
| Compound 6 | Escherichia coli | Bacteria (Gram-) | 3.12 µg/mL |
| Compound 6 | Candida albicans | Fungus | Potent Activity |
| Hybrid 7c/7d | Cryptococcus neoformans | Fungus | 15.6 µg/mL |
| Hybrid 7b | Mycobacterium tuberculosis H37Rv | Bacteria | 10 µg/mL |
| Bedaquiline | Mycobacterium tuberculosis | Bacteria | - |
Quinoline derivatives have also been investigated for their potential to treat inflammatory diseases. researchgate.net They can modulate the immune response by targeting key components of inflammatory signaling pathways. acs.org Studies have shown that certain quinoline compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6) in macrophage cell lines stimulated by lipopolysaccharide (LPS). epa.gov The molecular targets for these anti-inflammatory effects include enzymes like cyclooxygenase (COX) and p38 MAP kinase. researchgate.netnih.gov For example, a quinoline derivative was found to have a potent anti-inflammatory effect in a rat model of adjuvant arthritis by preferentially suppressing Th1 cytokine production. acs.org Another study demonstrated that selected quinoline carboxylic acids exerted appreciable anti-inflammatory effects in LPS-induced macrophages without causing cytotoxicity. nih.gov
Neuroprotective and Central Nervous System (CNS) Activities
The quinoline scaffold is a foundational structure for compounds with significant potential in treating neurological disorders. These activities stem from their ability to interact with various targets within the central nervous system, modulating neurotransmission and protecting against neuronal damage.
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a major factor in the progression of many neurodegenerative diseases nih.gov. The overactivation of N-methyl-D-aspartate (NMDA) receptors is a key driver of excitotoxicity, leading to a massive influx of calcium ions and subsequent neuronal death nih.gov. Consequently, NMDA receptor antagonists are considered a viable therapeutic approach nih.govnih.gov.
Quinoline metabolism is intrinsically linked to NMDA receptor modulation. Quinolinic acid (QUIN), a metabolite of tryptophan, is a known NMDA receptor agonist that can induce excitotoxic neurotoxicity nih.gov. Conversely, another metabolite in the same pathway, kynurenic acid (KYNA), which has a quinoline structure, acts as an antagonist at NMDA receptors, thereby offering neuroprotection against QUIN-induced toxicity nih.gov. This endogenous relationship highlights the potential for designing quinoline-based derivatives as NMDA receptor modulators. Research has focused on developing various types of NMDA antagonists, including competitive antagonists and allosteric modulators, to mitigate the damaging effects of excitotoxicity while minimizing side effects nih.gov.
A key strategy in neurotherapeutics is the inhibition of enzymes that degrade essential neurotransmitters. Quinoline derivatives have been extensively investigated as inhibitors of several key enzymes implicated in neurodegeneration.
Catechol-O-methyltransferase (COMT) Inhibition: COMT is a crucial enzyme that metabolizes catecholamine neurotransmitters like dopamine (B1211576) nih.govresearchgate.net. Inhibiting COMT can increase dopamine levels, which is a primary treatment strategy for Parkinson's disease nih.gov. A series of 8-hydroxyquinolines has been identified as potent and selective inhibitors of the membrane-bound form of COMT (MB-COMT) nih.gov. These compounds were shown to modulate dopamine metabolites in the brain in vivo nih.gov. The mechanism for some catecholic inhibitors involves chelation of the active site magnesium, similar to traditional COMT inhibitors nih.govnih.gov. Molecular docking simulations have also predicted that certain quinoline derivatives could act as COMT inhibitors mdpi.com.
Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for Alzheimer's disease nih.govtandfonline.com. Numerous quinoline derivatives have been designed and synthesized as potent AChE inhibitors nih.govmdpi.comnih.gov. Some of these compounds act as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme nih.govnih.gov. This dual inhibition is considered beneficial as the PAS is also involved in the aggregation of β-amyloid protein nih.gov. The table below summarizes the inhibitory activity of selected quinoline derivatives against cholinesterases.
| Compound Class | Specific Derivative | Target Enzyme(s) | IC₅₀ (µM) | Reference |
| Quinoline-O-carbamate | Compound 3f | eeAChE / eqBuChE | 1.3 / 0.81 | tandfonline.com |
| Morpholine-Quinoline | Compound 11g | AChE / BChE | 1.94 / 28.37 | mdpi.com |
| Quinoline–sulfonamide | Compound a12 | BChE | 0.58 | nih.gov |
| Quinoline–sulfonamide | Compound a6 | AChE | 1.10 | nih.gov |
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition is another important approach for treating Parkinson's disease nih.govacs.org. The breakdown of amines by MAO enzymes can also produce reactive oxygen species (ROS), contributing to neural cell death nih.gov. Several quinoline-based compounds have been developed as MAO inhibitors, with some showing high selectivity for the MAO-B isoform acs.orgbohrium.comnih.gov. For instance, methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate was identified as a selective MAO-B inhibitor with an IC₅₀ value of 13.7 μM bohrium.com.
| Compound Class | Specific Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| (Sulfamoylphenyl)quinoline-4-carboxylic Acid | Compound 7 | MAO-B | 13.7 | bohrium.com |
| Quinoline–sulfonamide | Compound a5 | MAO-A | 0.59 | nih.gov |
| Quinoline–sulfonamide | Compound a12 | MAO-B | 0.47 | nih.gov |
Antioxidant Activity and Free Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of many chronic diseases researchgate.net. Quinoline derivatives have demonstrated significant potential as antioxidant agents researchgate.netnih.govfrontiersin.org.
The antioxidant capacity of these compounds is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay frontiersin.orgresearchgate.net. Studies have shown that the radical scavenging activity of certain quinoline derivatives increases with concentration and, in some cases, exceeds that of standard antioxidants like ascorbic acid at low concentrations frontiersin.org. For example, a study on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives found that one compound exhibited 92.96% radical scavenging activity researchgate.net.
The primary mechanisms by which quinoline derivatives exert their antioxidant effects are through Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) nih.gov. Theoretical studies based on ionization potential and bond dissociation energies have identified quinoline derivatives that are predicted to be more efficient radical scavengers via both SET and HAT mechanisms than the reference antioxidant Trolox nih.gov. The presence of specific functional groups, such as phenols and amines, can enhance this activity researchgate.netnih.gov. The interaction of a quinone-quinoline chelator with metal ions was also found to increase the generation of free radicals, suggesting a complex role in redox processes nih.gov.
| Compound Class | Assay | Finding | Reference |
| Azoimine-quinoline hybrids | DPPH | Greater potential than ascorbic acid at low concentrations. | frontiersin.org |
| 2-chloroquinoline-3-carbaldehydes | DPPH | Compound 1g showed 92.96% radical scavenging activity. | researchgate.net |
| Substituted quinolines (Computational) | HAT/SET | Predicted to be more efficient than Trolox. | nih.gov |
Other Therapeutic Area Investigations (e.g., anti-diabetic, cardiovascular)
The versatility of the quinoline scaffold has prompted its investigation in a wide range of therapeutic areas beyond CNS disorders nih.govorientjchem.org.
Anti-diabetic Activity: The exploration of quinoline derivatives for anti-diabetic properties is an emerging area. While extensive data is not yet available, some research points toward potential applications. A patent describes novel compounds, which may include quinoline-like structures, for the treatment of diabetes by lowering blood glucose levels google.com. Recent studies have also explored imidazole-quinoline hybrids for their potential to inhibit key enzymes involved in carbohydrate metabolism researchgate.net. However, direct preclinical studies validating the efficacy of specific quinoline derivatives as anti-diabetic agents are limited in the reviewed literature nih.govnih.gov.
Cardiovascular Activity: The potential of quinoline derivatives as cardioprotective agents has been noted, although this remains a less-explored field compared to their neuroprotective and anticancer activities nih.gov. The broad pharmacological profile of quinolines suggests that they may interact with cardiovascular targets, but specific preclinical studies and mechanistic data are not widely reported in the current body of literature.
Beyond these areas, quinoline derivatives are well-established as having potent antimalarial, anticancer, antibacterial, and antiviral properties, making this scaffold a privileged structure in medicinal chemistry nih.govnih.govnih.govmdpi.comeurekaselect.com.
In Vivo Preclinical Studies in Disease Models
The translation of in vitro findings into a living system is a critical step in drug development. Several quinoline-based agents have been evaluated in in vivo preclinical models, demonstrating their therapeutic potential.
In a neurodegenerative disease context, 8-hydroxyquinoline (B1678124) inhibitors of COMT were shown to successfully modulate dopamine metabolites in the brains of rats, confirming their ability to engage their target in vivo nih.gov.
A novel quinoline-O-carbamate derivative (compound 3f) was tested in a zebrafish model of Alzheimer's disease induced by aluminum chloride. The compound was found to improve the condition by increasing the level of acetylcholine, validating its AChE inhibitory action in a live animal model tandfonline.com.
In the field of infectious diseases, quinoline-mercaptopurine hybrid compounds were evaluated in vivo against Plasmodium berghei, a model for malaria. The compounds showed over 70% inhibition of parasite multiplication in mice mdpi.com.
Similarly, artesunate-quinoline hybrids demonstrated good antimalarial activity in vivo in mice, significantly reducing parasitemia and increasing survival time mdpi.com.
These studies, though diverse in their therapeutic targets, underscore the capacity of quinoline derivatives to be effective in vivo.
Elucidation of Molecular Mechanisms of Action and Target Engagement
Understanding how a compound interacts with its molecular target is fundamental to rational drug design. For quinoline-based agents, significant progress has been made in elucidating their mechanisms of action.
The versatility of the quinoline scaffold allows it to engage a wide array of biological targets through specific molecular interactions nih.govnih.gov. In the context of neurodegenerative diseases, the mechanisms are multifaceted:
Target Engagement with Enzymes:
AChE: Molecular modeling and kinetic assays have confirmed that some triazole-quinoline hybrids block both the catalytic and peripheral sites of AChE. This dual-site engagement is crucial for both increasing acetylcholine levels and preventing amyloid-β aggregation nih.govnih.gov.
COMT: X-ray co-crystal structures of 8-hydroxyquinoline inhibitors within the S-COMT active site show that these compounds chelate the active site magnesium, mimicking the interaction of natural catechol substrates nih.gov.
MAO-B: Molecular docking studies reveal that quinoline-sulfonamides form hydrogen bonds with key tyrosine residues (TYR434 and TYR60) within the catalytic site of MAO-B, explaining their inhibitory activity nih.gov.
Modulation of Receptor Activity:
NMDA Receptor: Quinoline derivatives like kynurenic acid act as antagonists at the NMDA receptor, directly counteracting the excitotoxic effects of agonists like quinolinic acid nih.gov. This modulation helps maintain neuronal homeostasis and prevents calcium overload-induced cell death nih.gov.
Interception of Pathological Processes:
Free Radical Scavenging: The antioxidant mechanism of quinoline derivatives involves the donation of a hydrogen atom (HAT) or a single electron (SET) to neutralize reactive oxygen species nih.gov. The chemical structure, particularly the presence and position of hydroxyl and amino groups, dictates the efficiency of this scavenging activity researchgate.netnih.gov.
Inhibition of Protein Polymerization: In cancer models, certain quinoline derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle and leading to apoptosis orientjchem.orgnih.gov.
Cellular Pathway Analysis and Biomarker Identification
Currently, there is a notable absence of publicly available scientific literature detailing the specific cellular pathway analysis or biomarker identification for the compound 2,4-dichloro-8-fluoroquinolin-3-amine. While the broader class of quinoline derivatives has been the subject of extensive research, leading to the elucidation of various mechanisms of action and the identification of biomarkers for some of its members, this specific compound remains uncharacterized in this regard.
General studies on quinoline compounds have indicated their potential to interfere with multiple cellular pathways, contributing to their diverse pharmacological activities. For instance, certain quinoline-based anticancer agents have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and caspase activation. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.
The identification of specific biomarkers that could predict or monitor the biological activity of this compound would require dedicated studies. Such investigations would typically involve techniques like gene expression profiling, proteomics, and metabolomics to identify molecular signatures associated with the compound's effects on cells. At present, no such data are available in the public domain.
Investigation of Multi-Target Activities
The concept of multi-target agents, compounds that interact with multiple biological targets, is a significant area of interest in drug discovery, particularly for complex diseases. Quinoline and its derivatives are recognized for their "privileged" structure, which allows for a wide range of biological activities, often through the modulation of multiple targets. nih.gov These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govbiointerfaceresearch.com
While specific multi-target activity for this compound has not been documented in available research, the broader quinoline class offers numerous examples of multi-target agents.
Table 1: Examples of Multi-Target Activities of Quinoline-Based Agents
| Quinoline Derivative Class | Investigated Targets | Therapeutic Area |
| Quinolinone Carboxamides | Lipoxygenase (LOX) | Anti-inflammatory |
| Quinoline-Sulfonamides | Monoamine Oxidases (MAOs), Cholinesterases (ChEs) | Neurodegenerative Diseases (e.g., Alzheimer's) |
| Fluoroquinoanthroxazines | Topoisomerase II, G-quadruplexes | Anticancer |
For example, certain quinolinone carboxamides have been identified as dual inhibitors of lipoxygenase (LOX) and also possess antioxidant properties, making them potential multi-target agents for inflammatory conditions. nih.gov In the context of neurodegenerative diseases like Alzheimer's, quinoline-sulfonamides have been designed and synthesized to dually inhibit both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), addressing multiple pathological pathways of the disease. nih.gov
Furthermore, the investigation into fluoroquinoanthroxazines has revealed compounds with dual mechanisms of action, targeting both topoisomerase II and G-quadruplexes, which are relevant in cancer therapy. The ability to modulate the activity of both targets offers a potential advantage in overcoming drug resistance and improving therapeutic outcomes.
The potential for this compound to act as a multi-target agent remains an open area for investigation. Its chemical structure, featuring a quinoline core with dichloro and fluoro substitutions, suggests that it could interact with various biological macromolecules. However, without empirical data from screening against a panel of targets, any discussion of its multi-target activities would be purely speculative. Future research, including high-throughput screening and computational modeling, would be necessary to elucidate the multi-target profile of this specific compound.
Future Research Directions and Advanced Methodologies for 2,4 Dichloro 8 Fluoroquinolin 3 Amine and Quinoline Derivatives
Rational Drug Design and Optimization Strategies
Rational drug design is a targeted approach to discovering and developing new medicines. It relies on a deep understanding of the biological target and the chemical properties of the drug molecule. This approach aims to create highly specific and effective drugs with minimal side effects.
Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) Applications
Fragment-Based Drug Design (FBDD) and Structure-Based Drug Design (SBDD) are powerful strategies that are increasingly being applied to quinoline (B57606) derivatives. FBDD starts by identifying small, low-molecular-weight fragments that bind weakly to the biological target. frontiersin.orgfrontiersin.org These fragments are then optimized and linked together to create a more potent lead compound. nuph.edu.ua This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel drug candidates.
SBDD, on the other hand, relies on the three-dimensional structure of the target protein to design molecules that will bind to it with high affinity and selectivity. nih.gov This method often employs computational tools to model the interactions between the drug and its target, guiding the synthesis of more effective compounds. For quinoline derivatives, these techniques can be used to refine their interaction with specific biological targets, enhancing their therapeutic efficacy.
| Design Strategy | Description | Application to Quinoline Derivatives |
| FBDD | Identifies small chemical fragments that bind to a biological target, which are then grown or combined to produce a lead compound. frontiersin.org | Can be used to identify novel binding modes for the 2,4-Dichloro-8-fluoroquinolin-3-amine scaffold, leading to the development of drugs with unique mechanisms of action. |
| SBDD | Utilizes the 3D structure of a target to design molecules that fit perfectly into the binding site, maximizing potency and selectivity. nih.gov | Can be employed to optimize the substituents on the quinoline ring to enhance interactions with specific amino acid residues in the target's active site. |
Design of Multi-Target Directed Ligands and Hybrid Molecules Incorporating the this compound Moiety
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. researchgate.net Multi-Target Directed Ligands (MTDLs) are designed to interact with several targets simultaneously, offering a more holistic therapeutic approach. nih.gov The this compound scaffold can be incorporated into hybrid molecules, which combine the structural features of different bioactive compounds to achieve a desired polypharmacological profile. researchgate.netnih.govnih.gov
This strategy involves linking the quinoline core to other pharmacophores known to be active against different targets. nih.gov The resulting hybrid molecules can exhibit synergistic effects and may be more effective than single-target drugs. For example, a quinoline derivative could be combined with a moiety known to inhibit a different enzyme in a related pathway, creating a dual-action therapeutic.
Advanced Synthetic Methodologies for Diversification and Scalability
The ability to synthesize a wide variety of quinoline derivatives is crucial for exploring their therapeutic potential. nih.gov Recent advancements in synthetic organic chemistry have provided new tools for the efficient and scalable production of these compounds. mdpi.comresearchgate.net
Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions and C-H activation, allow for the precise modification of the quinoline core. mdpi.com These techniques enable the introduction of a wide range of functional groups at various positions on the quinoline ring, leading to a diverse library of compounds for biological screening. Furthermore, the development of green and sustainable synthetic routes is a key focus, aiming to reduce the environmental impact of drug manufacturing. researchgate.net
Key advanced synthetic strategies include:
Transition Metal Catalysis: Techniques like Suzuki and Buchwald-Hartwig couplings are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, enabling extensive diversification of the quinoline scaffold.
Photoredox Catalysis: This method uses visible light to drive chemical reactions, offering a milder and more sustainable alternative to traditional synthetic methods. mdpi.com
Flow Chemistry: Conducting reactions in continuous flow systems can improve reaction efficiency, safety, and scalability, which is crucial for the large-scale production of drug candidates.
Application of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. jddtonline.infojddtonline.inforesearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the identification and optimization of new drug candidates. jddtonline.infomdpi.com
In the context of quinoline drug discovery, AI and ML can be used for:
Virtual Screening: Screening large virtual libraries of quinoline derivatives to identify those with the highest predicted activity against a specific target.
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new quinoline compounds based on their chemical structure. mdpi.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinoline derivatives to identify candidates with favorable drug-like properties. jddtonline.infojddtonline.inforesearchgate.net
The integration of AI and ML into the drug discovery pipeline can significantly reduce the time and cost associated with developing new medicines. bpasjournals.com
Exploration of Novel Biological Targets for Halogenated Quinoline Amines
While quinoline derivatives are known to interact with a variety of biological targets, there is still much to be explored. Functional proteomics approaches can be used to identify new protein targets for halogenated quinoline amines like this compound. nih.gov
By screening these compounds against the entire proteome, researchers can uncover novel mechanisms of action and potential new therapeutic applications. nih.gov For example, studies have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as potential targets for certain quinoline drugs. nih.gov The unique electronic properties conferred by the halogen atoms on the quinoline ring can lead to interactions with previously unexploited biological targets.
Challenges and Perspectives in Preclinical Development of Quinoline-Based Compounds
Despite their therapeutic promise, the preclinical development of quinoline-based compounds is not without its challenges. Issues such as poor bioavailability, off-target effects, and the development of drug resistance can hinder their translation to the clinic. nih.gov
Addressing these challenges requires a multidisciplinary approach. Medicinal chemists can work to optimize the physicochemical properties of quinoline derivatives to improve their absorption and distribution. orientjchem.org In parallel, biologists can investigate the mechanisms of resistance to develop strategies to overcome them.
Future perspectives in the field include the development of more sophisticated drug delivery systems to target quinoline-based drugs to specific tissues and organs, thereby minimizing side effects. Additionally, the use of personalized medicine approaches, where the choice of therapy is guided by the genetic makeup of the patient, could help to maximize the efficacy of these compounds.
Q & A
Q. What are the recommended synthetic routes for 2,4-Dichloro-8-fluoroquinolin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves halogenation and amination of quinoline precursors. For example, describes synthesizing chloroquinoline derivatives via nucleophilic substitution using amines under reflux in dichloromethane/methanol. For this compound, start with 8-fluoroquinolin-3-amine and perform selective chlorination at positions 2 and 4 using POCl₃ or SOCl₂ under controlled temperature (60–80°C). Optimize stoichiometry (e.g., 2–3 equivalents of chlorinating agent) and monitor via TLC (ethyl acetate/hexane, 1:3). Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and HRMS. For NMR, compare chemical shifts with similar compounds (e.g., reports δ ~7.5–8.5 ppm for quinoline protons). Fluorine-19 NMR can confirm the presence and position of the fluoro substituent. HRMS should match the theoretical molecular ion ([M+H]⁺ for C₉H₅Cl₂FN₂: calc. 262.97). Elemental analysis (C, H, N) within ±0.3% of theoretical values ensures purity. Cross-reference with literature data from and for validation .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data when synthesizing this compound derivatives?
Q. What strategies are effective for evaluating the biological activity of this compound in antimalarial or anticancer assays?
- Methodological Answer : Design dose-response assays in cell lines (e.g., P. falciparum for antimalarial activity or HeLa for anticancer screening). describes testing chloroquinoline derivatives in vitro for IC₅₀ determination. Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Include positive controls (e.g., chloroquine for antimalarial assays) and validate results via triplicate experiments. For mechanistic studies, use fluorescence-based assays to monitor DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer : Transition from batch to flow chemistry for improved heat and mass transfer, as suggested in for dichloropyridazine synthesis. Optimize parameters like residence time and catalyst loading (e.g., RuCl₃ in ). Implement in-line monitoring (e.g., FTIR or UV-vis) to detect intermediates. For purification, consider recrystallization from ethanol/water instead of column chromatography for larger batches. Validate scalability via DOE (Design of Experiments) to identify critical process parameters .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Apply ANOVA for comparing multiple groups, followed by post-hoc tests (e.g., Tukey’s). For high-throughput screening, employ Z’-factor analysis to assess assay robustness. Cross-validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm activity .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation or skin contact; wash hands after handling.
- Store in airtight containers at 2–8°C, away from oxidizers.
- Dispose of waste via certified hazardous waste services. Conduct regular risk assessments and review SDS for updates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
